Enantiomeric Purity: (R)-Enantiomer vs. Racemate in Chiral Synthesis Yield
The (3R)-configured single enantiomer (CAS 1384424-51-4) provides complete chiral induction at the beta-carbon. In contrast, the racemic mixture (CAS 194229-22-6) contains a 50% impurity of the (3S)-enantiomer. When used as a building block, this 50% impurity can lead to a maximum yield of 50% for the desired diastereomer, and theoretically necessitates an additional chiral separation step that reduces the overall process yield by at least 50% compared to a route utilizing the single enantiomer . Vendor-specified purity for the target compound is typically 95% chemical purity with implicit stereochemical purity .
| Evidence Dimension | Maximum possible yield of single diastereomer product in a stereospecific coupling |
|---|---|
| Target Compound Data | 100% (theoretical) for (R)-product; 95% isolated purity typically guaranteed |
| Comparator Or Baseline | Racemic mixture (CAS 194229-22-6): 50% maximum theoretical yield for (R)-diastereomer |
| Quantified Difference | Up to 50% reduction in target diastereomer yield when using the racemate |
| Conditions | General stereospecific coupling reactions; purification not quantified for a specific process |
Why This Matters
For procurement, selecting the single (R)-enantiomer eliminates the need for wasteful and costly chiral purification steps inherent in using racemic material, directly impacting the cost-efficiency of the synthetic route.
